Enantiomer-Specific Potency: R-Enantiomer (D0870) Confers 4- to 2,000-Fold MIC Advantage Over Fluconazole
Direct comparison of the R-enantiomer (D0870) and S-enantiomer (M16355) of ICI 195739 established that D0870 is the sole mycologically active enantiomer [1]. In standardized NCCLS broth macrodilution assays, D0870 demonstrated MICs 4- to 2,000-fold lower than fluconazole across multiple fungal species, with the magnitude of difference maintained under varied test conditions including medium type, inoculum size, serum supplementation, and pH [2]. Specifically, against Candida albicans, the median MIC80 for D0870 was 0.0037 μg/mL, representing a > 1,000-fold potency advantage over typical fluconazole MICs [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) in vitro |
|---|---|
| Target Compound Data | D0870 (R-enantiomer): MIC range 4- to 2,000-fold lower than fluconazole; median MIC80 = 0.0037 μg/mL against C. albicans |
| Comparator Or Baseline | Fluconazole: MICs significantly higher under identical conditions; M16355 (S-enantiomer): inactive |
| Quantified Difference | 4-fold to 2,000-fold lower MICs; enantiomer-specific activity (R-enantiomer exclusively active) |
| Conditions | NCCLS broth macrodilution; synthetic amino acid medium (fungal) agar; varied inoculum sizes, serum, and pH conditions |
Why This Matters
The enantiomer-specific activity necessitates procurement of the correct stereoisomer for meaningful antifungal studies, as the racemate or inactive enantiomer yields spurious activity data.
- [1] Yamada, H., Tsuda, T., Watanabe, T., Ohashi, M., Murakami, K., & Mochizuki, H. (1993). In vitro and in vivo antifungal activities of D0870, a new triazole agent. Antimicrobial Agents and Chemotherapy, 37(11), 2412-2417. View Source
- [2] Yamada, H., Tsuda, T., Watanabe, T., Ohashi, M., Murakami, K., & Mochizuki, H. (1993). In vitro and in vivo antifungal activities of D0870, a new triazole agent. Antimicrobial Agents and Chemotherapy, 37(11), 2412-2417. View Source
- [3] Peng, T., & Galgiani, J. N. (1993). In vitro studies of a new antifungal triazole, D0870, against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. Antimicrobial Agents and Chemotherapy, 37(10), 2126-2131. View Source
